molecular formula C6H7N3O2 B1266735 2-Amino-6-methylpyrimidine-4-carboxylic acid CAS No. 6630-66-6

2-Amino-6-methylpyrimidine-4-carboxylic acid

Cat. No. B1266735
CAS RN: 6630-66-6
M. Wt: 153.14 g/mol
InChI Key: RBPODCKCNCOCMQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 2-amino-6-methylpyrimidine-4-carboxylic acid, often involves multistep chemical reactions that provide a variety of functionalized pyrimidines. For instance, microwave-assisted solution-phase synthesis is an efficient method for creating 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. This process involves a Biginelli reaction followed by several steps, including S-alkylation, oxidation, and displacement reactions, to introduce various substituents into the pyrimidine ring (Matloobi & Kappe, 2007).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives, such as 2-amino-6-methylpyrimidine-4-carboxylic acid, often reveals insights into their chemical reactivity and potential applications. Studies have shown that hydrogen bonding plays a crucial role in the crystal structure of these compounds, with specific hydrogen-bonded motifs like R2(8) being common. These interactions are essential for understanding the compound's stability and reactivity (Khalib et al., 2015).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including substitutions and additions, due to the reactive nature of their molecular structure. The presence of amino and carboxylic acid groups in 2-amino-6-methylpyrimidine-4-carboxylic acid makes it a versatile intermediate for further chemical modifications. For instance, N-modified pyrimidines can be synthesized through ring transformation reactions, highlighting the compound's utility in creating more complex molecules (Nishiwaki et al., 2006).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal structure analysis provides insights into the compound's stability and packing in the solid state. Studies on related compounds reveal that the arrangement of hydrogen bonds and pi-stacking interactions significantly affects their physical properties (Glidewell et al., 2003).

Scientific Research Applications

Supramolecular Scaffold

Studies have explored the hydrogen bonding interactions between 2-amino-4-methylpyrimidine (AMPY) and selected dicarboxylic acids in solid state, revealing unique supramolecular polymeric structures. These structures involve proton transfer to the ring nitrogen of AMPY, indicating potential applications in building receptor structures for binding dicarboxylic acids, with a marginal selectivity towards d(+)-malic acid. This research suggests applications in molecular recognition and supramolecular chemistry (Mahapatra et al., 2011).

Synthesis of 2-Substituted-4,6-Diazaindoles

In another study, the condensation of the dianion derived from unprotected 5-amino-4-methylpyrimidine with various carboxylic acid derivatives led to the synthesis of 2-substituted-4,6-diazaindoles. This one-step process, which does not require protecting groups or oxidation-state adjustments, highlights the utility of 2-amino-4-methylpyrimidine derivatives in the efficient synthesis of heterocyclic compounds (Song et al., 2009).

Cluster Analysis in Crystal Structure Prediction

Research involving intermolecular interactions between 2-amino-4-methylpyrimidine and 2-methylbenzoic acid classified using cluster analysis and multivariate statistics demonstrated the potential of these methods as aids in crystal structure prediction. This highlights the role of 2-amino-4-methylpyrimidine in facilitating the understanding of crystalline solid-state structures (Collins et al., 2010).

Molecular Cocrystals and Adducts

The formation of molecular adducts of 2-aminopyrimidine with various heterocyclic carboxylic acids has been characterized using X-ray diffraction methods. This indicates the utility of 2-amino-4-methylpyrimidine in the formation of stable molecular cocrystals, which are significant in the field of supramolecular chemistry and crystal engineering (Lynch et al., 1998).

Behavior in Aqueous Solution

A study on the behavior of 4-amino-5-carboxy-2-methylpyrimidine in aqueous solution compared with other similar compounds provided insights into its chemical properties in water, such as equilibrium constants and zwitterion forms. This research contributes to the understanding of the solubility and stability characteristics of 2-amino-4-methylpyrimidine derivatives in aqueous environments (Hirai, 1966).

properties

IUPAC Name

2-amino-6-methylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-3-2-4(5(10)11)9-6(7)8-3/h2H,1H3,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPODCKCNCOCMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289248
Record name 2-amino-6-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methylpyrimidine-4-carboxylic acid

CAS RN

6630-66-6
Record name 6630-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-methylpyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
Y Liu, J Hu, J Wang - Radiation Physics and Chemistry, 2014 - Elsevier
… intermediate products, such as 4,6-dimethylpyrimidin-2-amine, 4-aminobenzenesulfonic acid, 4-nitrophenol 4-nitrobenzenesulfonic acid, 2-amino-6-methylpyrimidine-4-carboxylic acid, …
Number of citations: 96 www.sciencedirect.com
Y Tian, M Zhou, Y Pan, X Du, Q Wang - Chemical Engineering Journal, 2021 - Elsevier
… could be converted into 2-amino-6-methylpyrimidine-4-carboxylic acid due to radical dot OH … of hydroquinone and 2-amino-6-methylpyrimidine-4-carboxylic acid would go through …
Number of citations: 85 www.sciencedirect.com
WJ Qiu, MW Gao, Q Chen, A Zheng… - Applied …, 2022 - Wiley Online Library
… The 2-amino-6-methylpyrimidine-4-carboxylic acid, 2-pentene, oxalic acid, sulfanilic acid, 4-aminophenol, acetic acid, 2-amino-4, 6-dimethylpyrimidine, and formic acid could be …
Number of citations: 2 onlinelibrary.wiley.com
H Zhang, L Li, N Chen, H Ben, G Zhan, H Sun… - Applied Catalysis B …, 2022 - Elsevier
… Whereas P123 might be oxidized by •OH either to 2-amino-4,6-dimethylpyrimidin-5-ol (P139) through the OH addition, or to 2-amino-6-methylpyrimidine-4-carboxylic acid (P153) via the …
Number of citations: 13 www.sciencedirect.com
JY Yang, GY Niu, MK Li, JJ Chen, JX Wang… - Journal of Water …, 2021 - Elsevier
A novel CHACF-JUC-505 system through the introduction of H 2 and Pd/JUC-505 into the classic Fenton system under normal temperature and pressure was developed in this work. …
Number of citations: 8 www.sciencedirect.com
N Barhoumi, N Oturan, H Olvera-Vargas, E Brillas… - Water Research, 2016 - Elsevier
… Further oxidation of (C) leads to the formation of 2-amino-6-methylpyrimidine-4-carboxylic acid (F), as previously suggested by Liu et al (Liu and Wang, 2013). The subsequent oxidative …
Number of citations: 270 www.sciencedirect.com
SI Mulla, ZK Bagewadi, B Faniband, M Bilal… - … Science and Pollution …, 2023 - Springer
Pharmaceutical active drug(s) especially sulfamethazine (SMZ) is considered as one of the major emerging microcontaminants due its long-term existence in the environmental system …
Number of citations: 35 link.springer.com
ZY Zhu, YD Wang, XW Wang, GL Dai… - Environmental …, 2023 - Taylor & Francis
… Meanwhile, the organic intermediates including 2-amino-4,6-dimethylpyrimidine, p-aminobenzenesulfonic acid, p-aminophenol, 2-amino-6-methylpyrimidine-4-carboxylic acid and …
Number of citations: 3 www.tandfonline.com
N Chen, Y Huang, X Hou, Z Ai… - Environmental Science & …, 2017 - ACS Publications
… -2-amine (3), N-(4,6-dimethyl-2-pyrimidinyl)-4-(hydroxyamino)benzenesulfonamide (4), 2-aminopyrimidine-4,5,6-triol (5), and 2-amino-6- methylpyrimidine-4-carboxylic acid (6) were …
Number of citations: 194 pubs.acs.org
N Chen, Y Zhao, M Li, X Wang, X Peng, H Sun… - Journal of Hazardous …, 2022 - Elsevier
Safe treatment of antibiotics requires efficient removal of both antibiotics and their degraded intermediates. In this study, we demonstrate that FeC 2 O 4 •2H 2 O enables the more …
Number of citations: 10 www.sciencedirect.com

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